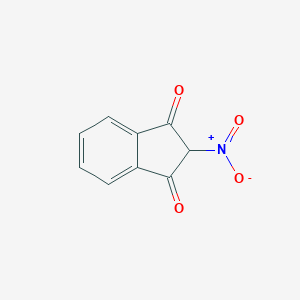

2-Nitro-1,3-indandione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGMVHVKJXBIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063125 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-33-7 | |

| Record name | 2-Nitro-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1,3-indandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitro-1,3-indandione

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Nitro-1,3-indandione, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical characteristics, and spectral properties, and provides detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

This compound, a derivative of the 1,3-indandione scaffold, is a yellow crystalline solid.[1] Its chemical structure is characterized by a bicyclic aromatic system with two ketone groups and a nitro group at the 2-position of the indane ring. This substitution pattern significantly influences its electronic properties and reactivity.

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₄ | [1][2] |

| Molecular Weight | 191.14 g/mol | [1][2] |

| Melting Point | 125 °C (with decomposition) | [1][3] |

| Boiling Point | 418.9 °C at 760 mmHg | [1] |

| Density | 1.5 g/cm³ | [1] |

| pKa | 2.41 ± 0.20 | |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Spectral Data and Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. While publicly available, complete spectral data is limited, this section outlines the expected characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons on the benzene ring would likely appear as a multiplet in the range of 7.8-8.2 ppm. The single proton at the 2-position, being adjacent to the electron-withdrawing nitro and carbonyl groups, would be significantly deshielded and appear as a singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group. The carbonyl carbons are expected to resonate in the downfield region, typically around 190-200 ppm. The aromatic carbons would appear in the 120-140 ppm range, and the C2 carbon attached to the nitro group would also be in a characteristic downfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

C=O stretching: Strong absorption bands in the region of 1700-1740 cm⁻¹ corresponding to the two ketone groups.

-

NO₂ stretching: Two distinct bands, a symmetric stretch around 1340-1360 cm⁻¹ and an asymmetric stretch around 1520-1550 cm⁻¹.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the carbonyl groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound by Nitration of 1,3-Indandione

This protocol is adapted from established methods for the nitration of active methylene compounds.[1][4][5][6]

Materials:

-

1,3-Indandione

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Crushed Ice

-

Distilled Water

-

Ethanol

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,3-indandione (1 equivalent) in glacial acetic acid with stirring.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 1,3-indandione over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.

-

A yellow precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Further purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (125 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

-

Repeat the measurement two more times and calculate the average melting point.

Determination of Solubility

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Test tubes

-

Vortex mixer

-

Water bath (if heating is required)

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add a small volume (e.g., 1 mL) of a specific solvent to the first test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is soluble in that solvent at that concentration.

-

If the solid does not dissolve, the compound is sparingly soluble or insoluble. The test can be repeated with gentle heating in a water bath to assess temperature effects on solubility.

-

Repeat the process for each of the selected solvents.

-

Record the observations systematically in a table.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical Property Determination Workflow

This diagram outlines the general experimental workflow for determining the key physicochemical properties of a compound like this compound.

Caption: General workflow for determining physicochemical properties.

Biological Activity

Currently, there is a lack of specific data in the public domain regarding the biological activity and potential involvement in signaling pathways of this compound itself. However, the broader class of 1,3-indandione derivatives is known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group at the 2-position is expected to significantly modulate these activities due to its strong electron-withdrawing nature, which can influence receptor binding and metabolic stability. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 3674-33-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

synthesis of 2-Nitro-1,3-indandione from 1,3-indandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-1,3-indandione from 1,3-indandione. The document details the chemical transformation, experimental protocols, and key quantitative data to support research and development in medicinal chemistry and related fields where this compound is of interest.

Introduction

This compound is a derivative of 1,3-indandione, a versatile scaffold in organic synthesis. The introduction of a nitro group at the active methylene position (C2) significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. This guide focuses on the direct nitration of 1,3-indandione, a straightforward and efficient method for the preparation of this compound.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the electrophilic nitration of the active methylene group of 1,3-indandione. The reaction is typically carried out using concentrated nitric acid, often in the presence of a solvent such as glacial acetic acid or acetic anhydride. The strong electron-withdrawing nature of the two carbonyl groups in 1,3-indandione makes the protons on the C2 carbon acidic, facilitating the formation of an enolate intermediate which then attacks the nitronium ion (NO₂⁺) generated from nitric acid.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,3-Indandione | C₉H₆O₂ | 146.14 | 129-132 | 327.9 | 1.1 |

| This compound | C₉H₅NO₄ | 191.14 | 125 (dec.)[1] | 418.9[1] | 1.5[1] |

Table 2: Reaction Parameters and Yield

| Reactant | Reagent | Solvent (optional) | Temperature (°C) | Reaction Time | Yield (%) |

| 1,3-Indandione | Conc. Nitric Acid | Glacial Acetic Acid / Acetic Anhydride | < 10 | 1-2 hours | ~78[2] |

Experimental Protocol

This protocol is based on established methods for the nitration of active methylene compounds, specifically adapted for the synthesis of this compound.[3]

Materials:

-

1,3-Indandione

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid (optional, as solvent)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-indandione in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to maintain a temperature below 10°C.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the stirred solution of 1,3-indandione over a period of 30 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition to prevent side reactions.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a beaker filled with crushed ice with constant stirring. A yellow precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a yellow crystalline solid.[3]

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following data is reported in the literature:

-

Appearance: Yellow crystalline solid.[1]

-

Melting Point: 125°C (with decomposition).[1]

-

Spectroscopic Data:

Safety Precautions

-

Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

-

All procedures should be performed in a well-ventilated fume hood.

Conclusion

The direct nitration of 1,3-indandione offers an efficient route to this compound. The procedure is relatively simple and provides a good yield of the desired product. The availability of detailed characterization data allows for straightforward verification of the synthesized compound. This technical guide provides the necessary information for researchers to successfully synthesize and characterize this compound for its further application in various fields of chemical and pharmaceutical research.

References

- 1. lookchem.com [lookchem.com]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound Dihydrate | C9H9NO6 | CID 18526546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(3674-33-7) IR Spectrum [chemicalbook.com]

- 6. Page loading... [guidechem.com]

2-Nitro-1,3-indandione CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-1,3-indandione, a versatile chemical intermediate with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores the broader biological activities associated with the indandione scaffold. While specific biological data for the title compound is limited in publicly available literature, this guide serves as a foundational resource for researchers interested in its further investigation and application.

Chemical and Physical Properties

This compound, a derivative of 1,3-indandione, is a yellow crystalline solid. Its core chemical and physical properties are summarized in the table below. The presence of the nitro group at the 2-position significantly influences its chemical reactivity and potential biological activity.

| Property | Value | Reference |

| CAS Number | 3674-33-7 | [1][2] |

| Molecular Formula | C₉H₅NO₄ | [1][2] |

| Molecular Weight | 191.14 g/mol | [1][2] |

| Melting Point | 125 °C (decomposes) | [3] |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in water and organic solvents. | |

| EINECS Number | 222-942-3 |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of the active methylene group of 1,3-indandione.[4] This reaction is typically carried out using a nitrating agent such as nitric acid.

Experimental Protocol: Nitration of 1,3-Indandione

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1,3-Indandione

-

Concentrated Nitric Acid

-

Glacial Acetic Acid

-

Ice

-

Distilled Water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-indandione in a suitable solvent, such as glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to below 10°C with continuous stirring.

-

Nitration: Add concentrated nitric acid dropwise to the cooled and stirred solution. It is crucial to maintain the temperature below 10°C throughout the addition to control the reaction and minimize side products.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Synthesis Workflow Diagram

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits characteristic absorption bands. A very intense and complex band is observed in the region of 1641-1650 cm⁻¹, which is attributed to the C=O stretching vibrations. Notably, the typical bands for asymmetric and symmetric stretching vibrations of an aliphatic nitro group are absent, suggesting significant electronic effects from the indandione ring system. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While detailed assigned spectra for this compound are not readily available in the cited literature, ¹H and ¹³C NMR spectroscopy are essential for confirming its structure. The aromatic protons of the indan ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The unique proton at the 2-position, if present in tautomeric forms, would have a characteristic chemical shift. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the molecular weight of 191.14. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the indandione ring. |

Biological Activities and Potential Applications in Drug Development

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific quantitative biological data for this compound is scarce in the reviewed literature, the parent scaffold and its analogs have been extensively studied.

Overview of Indandione Derivatives' Biological Activities

| Biological Activity | Description |

| Anticoagulant Activity | Certain 2-substituted 1,3-indandiones are known to act as vitamin K antagonists, leading to their use as rodenticides and in some cases, as therapeutic anticoagulants.[5] |

| Antimicrobial Activity | Various derivatives of 1,3-indandione have demonstrated activity against a range of bacteria and fungi.[5] |

| Anticancer Activity | The indandione moiety has been incorporated into molecules designed as potential anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory Activity | Some indandione derivatives have been investigated for their anti-inflammatory properties. |

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related compounds, several potential pathways could be involved. For instance, in the context of anticoagulant activity, the mechanism would likely involve the inhibition of vitamin K epoxide reductase. For anticancer applications, potential mechanisms could include the induction of apoptosis or the inhibition of specific kinases, though this remains speculative without direct experimental evidence for the title compound.

Experimental Workflow for Biological Evaluation

A general workflow for the initial biological screening of this compound is presented below. This workflow can be adapted for specific assays depending on the desired therapeutic target.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold known to be associated with diverse biological activities. This technical guide provides the essential chemical data and a detailed synthetic protocol to facilitate further research into its potential applications. While specific biological data for this compound is currently limited, the provided framework for biological evaluation offers a clear path for its investigation as a potential lead compound in drug discovery programs. Future research should focus on quantitative biological assays to determine its specific activities and elucidate its mechanism of action.

References

Spectroscopic Data for 2-Nitro-1,3-indandione: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-1,3-indandione, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain, detailed experimental spectra for this compound, this document presents predicted data based on the analysis of closely related 2-substituted-1,3-indandione derivatives. The methodologies and expected spectral characteristics are detailed to guide researchers in the analysis of this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid indane framework with two carbonyl groups and a nitro group at the C2 position. This unique electronic and structural arrangement gives rise to characteristic spectroscopic signatures. The primary analytical techniques for the characterization of this molecule include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A general workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be dominated by the signals from the aromatic protons of the indane ring system and the single proton at the C2 position. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitro groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H4, H7) | 7.8 - 8.2 | Multiplet | ~7-8 |

| Aromatic (H5, H6) | 7.6 - 7.9 | Multiplet | ~7-8 |

| Methine (CH -NO₂) | 5.5 - 6.0 | Singlet | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbon bearing the nitro group. The carbonyl carbons are expected to be significantly downfield due to their electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1, C3) | 190 - 205 |

| Aromatic Quaternary (C3a, C7a) | 135 - 145 |

| Aromatic CH (C4, C5, C6, C7) | 120 - 138 |

| C -NO₂ (C2) | 85 - 95 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl and nitro groups.

| Functional Group | Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |

| C=O | Stretch | 1700 - 1740 | Strong |

| NO₂ | Asymmetric Stretch | 1540 - 1570 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| C-N | Stretch | 800 - 900 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 191.02 | Molecular ion for C₉H₅NO₄ |

| [M-NO₂]⁺ | 145.03 | Loss of the nitro group |

| [M-CO]⁺ | 163.03 | Loss of a carbonyl group |

| [M-CO-NO₂]⁺ | 117.03 | Subsequent loss of a carbonyl and nitro group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for similar 1,3-indandione derivatives.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition :

-

¹H NMR : Spectra are typically acquired with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR : Spectra are acquired using a proton-decoupled pulse program with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu model.

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet : 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition :

-

EI-MS : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

ESI-MS : The sample solution is sprayed through a high-voltage capillary to generate charged droplets, from which ions are desolvated and enter the mass analyzer.

-

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Solubility of 2-Nitro-1,3-indandione in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Nitro-1,3-indandione, a compound of interest in pharmaceutical and chemical research. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements describe it as soluble in organic solvents, specific measurements are not documented.[1] This guide summarizes the known physical and chemical properties of this compound and provides a detailed, generalized experimental protocol for determining its solubility. This protocol is intended to enable researchers to generate the necessary quantitative data to support their work in areas such as drug formulation, synthesis, and purification.

Introduction

This compound is a dicarbonyl compound containing a nitro group, giving it a unique chemical profile. Its structural features suggest potential applications as a synthetic intermediate in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a critical first step in its practical application. Solubility data is essential for designing crystallization processes, formulating solutions for biological screening, and developing analytical methods.

This document serves as a resource for researchers by consolidating the available information on this compound and providing a clear path forward for determining its solubility characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅NO₄ | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 125 °C (decomposes) | [1] |

| CAS Number | 3674-33-7 |

Solubility of this compound: Current State of Knowledge

A thorough search of scientific databases and chemical literature did not yield any quantitative solubility data for this compound in common organic solvents. While some sources qualitatively state that it is "soluble in water and organic solvents," no numerical values (e.g., g/L, mol/L) at specified temperatures are provided.[1]

To facilitate future research and provide a centralized repository for this critical data, Table 2 has been prepared. It is intended to be populated by researchers as experimental data becomes available.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents (Data Not Available)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | |

| Chloroform | Data not available | Data not available | |

| Toluene | Data not available | Data not available | |

| Hexane | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | |

| Dimethylformamide (DMF) | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume or mass of a specific organic solvent. The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution becomes saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For finely suspended particles, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter to remove any remaining solid particles.

-

-

Dilution:

-

Accurately transfer a known volume of the filtered supernatant to a volumetric flask.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Considerations for a Robust Solubility Study

-

Purity of Compound and Solvents: The purity of both the this compound and the solvents can significantly impact the solubility results. Use materials of the highest available purity.

-

Temperature Control: Solubility is highly dependent on temperature. Maintain precise temperature control throughout the equilibration period.

-

Equilibration Time: The time required to reach equilibrium can vary. It is advisable to perform a preliminary experiment to determine the minimum time needed for the concentration of the solute in the solution to become constant.

-

Solid Phase Analysis: After the solubility measurement, it is good practice to analyze the remaining solid to ensure that no phase transformation or decomposition of the compound has occurred during the experiment.

Conclusion

While this compound is qualitatively described as soluble in organic solvents, a critical gap exists in the scientific literature regarding quantitative solubility data. This guide provides a framework for researchers to systematically determine the solubility of this compound in various common organic solvents. The detailed experimental protocol and workflow are designed to ensure the generation of accurate and reproducible data, which will be invaluable for the advancement of research and development activities involving this compound. Researchers are encouraged to publish their findings to enrich the collective understanding of this compound's physicochemical properties.

References

An In-depth Technical Guide to the Crystal Structure of 2-Nitro-1,3-indandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Nitro-1,3-indandione, a molecule of interest in various chemical and pharmaceutical research fields. This document details the crystallographic parameters of its dihydrate form, experimental protocols for its synthesis and crystallization, and a summary of its spectroscopic properties.

Introduction

This compound is a derivative of 1,3-indandione, a scaffold known for its diverse biological activities. The introduction of a nitro group at the 2-position significantly influences the electronic properties and reactivity of the molecule. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. The crystal structure of this compound has been determined in its dihydrate form, revealing its existence as a hydronium nitronate salt.

Crystal Structure of this compound Dihydrate

The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing that it crystallizes as a dihydrate. In the solid state, the compound exists as a hydronium nitronate, with the proton from the acidic C-H group at the 2-position transferred to a water molecule.

Crystallographic Data

The crystallographic data for this compound dihydrate are summarized in the table below. The data is based on the work of Simonsen and Jacobsen (1977).

| Parameter | Value |

| Empirical Formula | C₉H₉NO₆ |

| Formula Weight | 227.17 g/mol [1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.756(2) Å |

| b | 5.149(1) Å |

| c | 19.911(5) Å |

| α | 90° |

| β | 102.49(2)° |

| γ | 90° |

| Volume | 976.5 ų |

| Z | 4 |

| Calculated Density | 1.55 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Final R-factor | 0.069 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct nitration of 1,3-indandione.[1] The following protocol is a representative procedure.

Materials:

-

1,3-Indandione

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-indandione in a minimal amount of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution of 1,3-indandione. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Crystallization of this compound Dihydrate

To obtain single crystals suitable for X-ray diffraction, the following recrystallization procedure can be employed.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Slowly add hot deionized water to the solution until a slight turbidity persists.

-

Heat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

Yellow, prismatic crystals of this compound dihydrate will form over time.

-

Collect the crystals by filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the crystals at room temperature.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O stretching of the dione, and symmetric and asymmetric stretching of the NO₂ group.[2] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the indane ring system. The signal for the proton at the 2-position is absent due to the nitro substitution. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group.[2] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the anhydrous compound (191.14 g/mol ).[3] |

Visualizations

Caption: Molecular structure of the this compound anion.

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Historical Synthesis of 2-Nitro-1,3-indandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 2-Nitro-1,3-indandione, a valuable compound in chemical research and a precursor for various derivatives. This document details the core synthetic strategies, providing experimental protocols and quantitative data to support laboratory work and further investigation into this class of molecules.

Introduction

This compound is a derivative of 1,3-indandione, a bicyclic dicarbonyl compound. The introduction of a nitro group at the 2-position significantly influences the chemical reactivity of the active methylene group, making it a versatile intermediate for further chemical transformations. The historical synthesis of this compound has primarily revolved around two key strategies: the direct nitration of the 1,3-indandione core and the cyclization of a pre-functionalized aromatic precursor.

Core Historical Synthesis Methods

The two principal historical methods for the preparation of this compound are:

-

Direct Nitration of 1,3-Indandione: This is a straightforward, one-step method that involves the electrophilic substitution of a hydrogen atom at the active methylene position of 1,3-indandione with a nitro group.

-

Cyclization of 2-Methoxycarbonyl-ω-nitroacetophenone: This method involves the intramolecular condensation of a substituted acetophenone derivative to form the five-membered ring of the indandione system, with the nitro group already incorporated in the starting material.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of this compound, allowing for a direct comparison of the two primary approaches.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |

| Direct Nitration | 1,3-Indandione | Concentrated Nitric Acid | Glacial Acetic Acid | Cooled in an ice bath (below 10°C) | ~78%[1] |

| Cyclization | 2-Methoxycarbonyl-ω-nitroacetophenone | Sodium Hydride | Dry Benzene | Heating for 6 hours | Not explicitly reported |

Experimental Protocols

The following are detailed experimental protocols for the key historical synthesis methods of this compound.

Method 1: Direct Nitration of 1,3-Indandione

This protocol is based on established methods for the nitration of active methylene groups in related indandione structures.[2]

Materials:

-

1,3-Indandione

-

Concentrated Nitric Acid

-

Glacial Acetic Acid

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,3-indandione in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature below 10°C.

-

Slowly add concentrated nitric acid dropwise to the cooled and stirred solution. Careful temperature control is crucial during this addition.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water until the washings are neutral.

-

Further wash the product with a cold ethanol-water mixture.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Method 2: Cyclization of 2-Methoxycarbonyl-ω-nitroacetophenone

This protocol is based on a described synthetic route for the formation of this compound from a substituted benzoic acid derivative.[3]

Materials:

-

2-Methoxycarbonyl-ω-nitroacetophenone

-

Sodium Hydride

-

Dry Benzene

-

Water

Procedure:

-

Prepare a suspension of 2-methoxycarbonyl-ω-nitroacetophenone (0.01 mole) in dry benzene (30 ml).

-

To this suspension, add sodium hydride (0.01 mole).

-

Heat the reaction mixture for 6 hours.

-

After the reaction period, the product can be isolated and purified by standard laboratory techniques, which would typically involve quenching the reaction, extraction, and recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described historical synthesis methods for this compound.

Caption: Direct nitration of 1,3-indandione.

Caption: Cyclization of a nitro-precursor.

Conclusion

The historical synthesis of this compound has been effectively achieved through two primary routes: direct nitration and intramolecular cyclization. The direct nitration of 1,3-indandione offers a more atom-economical and straightforward approach, with a reported yield of approximately 78%. The cyclization of 2-methoxycarbonyl-ω-nitroacetophenone provides an alternative pathway where the nitro functionality is incorporated prior to the formation of the indandione ring system. This guide provides the necessary details for researchers to understand and potentially replicate these historical methods, serving as a foundation for the development of novel synthetic strategies and the exploration of the rich chemistry of this compound and its derivatives.

References

Thermal Stability and Decomposition of 2-Nitro-1,3-indandione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-1,3-indandione is a dicarbonyl compound containing a nitro group, suggesting potential energetic properties and a complex thermal behavior. A thorough understanding of its thermal stability and decomposition pathway is crucial for safe handling, storage, and application in various fields, including pharmaceutical development and materials science. This technical guide synthesizes the currently available data on the thermal properties of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅NO₄ | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Melting Point | 119 - 125 °C (with decomposition) | [2] |

Thermal Stability and Decomposition

Without experimental data, a definitive decomposition pathway cannot be established. However, based on the thermal behavior of similar nitro-containing organic compounds, a possible decomposition mechanism can be hypothesized. The initial step would likely involve the cleavage of the C-NO₂ bond, which is typically the weakest bond in such molecules. This would be followed by a cascade of complex reactions.

To provide a framework for future experimental investigation, a generalized experimental workflow for characterizing the thermal stability and decomposition of a compound like this compound is presented below.

Experimental Protocols

A comprehensive thermal analysis of this compound would involve the following experimental protocols:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and rate of mass loss upon heating.

-

Apparatus: A thermogravimetric analyzer.

-

Method:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 5, 10, and 20 °C/min).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Method:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated from ambient temperature through the decomposition range at a constant heating rate (e.g., 5, 10, and 20 °C/min).

-

The experiment is conducted under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.

-

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer.

-

Method:

-

A TGA experiment is performed as described above.

-

The gases evolved from the sample during heating are transferred to a mass spectrometer via a heated transfer line.

-

Mass spectra of the evolved gases are recorded continuously as a function of temperature.

-

The mass-to-charge ratio (m/z) of the detected ions is used to identify the decomposition products.

-

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical decomposition pathway for this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical decomposition pathway.

Conclusion

While the decomposition temperature of this compound is reported to be in the range of 119-125°C, a comprehensive understanding of its thermal stability and decomposition mechanism is currently limited by the lack of detailed experimental data. The protocols and hypothetical pathway outlined in this guide provide a roadmap for future research to fully characterize this compound. Such studies are imperative for ensuring its safe handling and for predicting its behavior in various applications. Researchers, scientists, and drug development professionals are encouraged to conduct further investigations to elucidate the thermal properties of this compound.

References

Tautomerism in 2-Nitro-1,3-indandione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-nitro-1,3-indandione. Drawing upon spectroscopic data, computational studies, and analysis of analogous 2-substituted indandione derivatives, this document elucidates the structural forms, equilibrium dynamics, and potential biological significance of this complex molecular system.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, spectroscopic properties, and biological activity. This compound, a derivative of the versatile indane-1,3-dione scaffold, exhibits a particularly interesting and complex tautomerism due to the presence of both β-dicarbonyl and nitro functionalities.[1][2] This allows for the existence of multiple tautomeric forms, primarily through keto-enol and nitro-aci-nitro rearrangements.

The principal tautomeric forms of this compound are the diketo-nitro form, the enol-nitro form, and the aci-nitro (or nitronic acid) form. The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and pH. Understanding this equilibrium is crucial for predicting the molecule's behavior in different chemical and biological environments.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound can be depicted as a network of interconverting isomers. The primary forms involved are:

-

Diketone-Nitro Form (Keto Form): This is the conventional representation of this compound, with two carbonyl groups at positions 1 and 3 and a nitro group at position 2.

-

Enol-Nitro Form: This form arises from the migration of a proton from the C2 carbon to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond within the five-membered ring.

-

Aci-Nitro Form (Nitronic Acid): This tautomer is formed by the migration of a proton from the C2 carbon to one of the oxygens of the nitro group, leading to a nitronic acid functionality with a carbon-nitrogen double bond.[3]

The interplay between these forms creates a complex tautomeric system.

Spectroscopic Characterization of Tautomers

The identification and quantification of tautomers heavily rely on spectroscopic techniques. While specific quantitative data for this compound is limited in publicly available literature, analysis of its spectra and comparison with related compounds provide significant insights.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The diketo-nitro form is expected to show strong absorption bands corresponding to the C=O stretching of the dicarbonyl system and the asymmetric and symmetric stretching of the NO2 group. The enol-nitro form would exhibit an O-H stretching band and a C=C stretching band, along with a shift in the C=O absorption. The aci-nitro form would be characterized by C=N and N-OH stretching vibrations.

| Tautomeric Form | Key IR Vibrational Modes (Predicted) | Approximate Wavenumber (cm⁻¹) |

| Diketone-Nitro | C=O stretching (asymmetric and symmetric) | 1700 - 1750 |

| NO₂ stretching (asymmetric) | 1500 - 1560 | |

| NO₂ stretching (symmetric) | 1340 - 1380 | |

| Enol-Nitro | O-H stretching | 3200 - 3600 (broad) |

| C=O stretching | 1650 - 1680 | |

| C=C stretching | 1600 - 1650 | |

| NO₂ stretching | Similar to diketone-nitro | |

| Aci-Nitro | O-H stretching | 3200 - 3600 (broad) |

| C=N stretching | 1620 - 1680 | |

| N-O stretching | 900 - 1300 |

Table 1: Predicted Key Infrared Frequencies for Tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Vis Spectroscopy

The electronic transitions in the different tautomers give rise to distinct UV-Vis absorption spectra. The conjugated system in the enol and aci-nitro forms is expected to absorb at longer wavelengths (bathochromic shift) compared to the less conjugated diketo-nitro form. Studies on analogous 2-substituted indan-1,3-diones have shown that the position and intensity of the absorption maxima are sensitive to the solvent polarity, reflecting the influence of the solvent on the tautomeric equilibrium.[4]

Insights from Analogous 2-Substituted Indan-1,3-diones

Extensive research on other 2-substituted indan-1,3-diones provides a valuable framework for understanding the tautomerism of the 2-nitro derivative. Computational and spectroscopic studies on 2-formyl-, 2-acetyl-, and 2-carbamido-1,3-indandione have quantified the relative stabilities of their tautomers.

Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the relative energies of different tautomers.[4][5] These studies consistently show that the relative stability of the tautomers is highly dependent on the nature of the substituent at the 2-position and the solvent. For example, in 2-formyl- and 2-acetyl-indan-1,3-dione, the enol form is found to be the most stable tautomer.[4]

| Compound | Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution (Polar) |

| 2-Formyl-1,3-indandione | Diketone | 4.11 | - |

| Enol | 0 | - | |

| 2-Acetyl-1,3-indandione | Diketone | 3.75 | - |

| Enol | 0 | - | |

| 2-Carboxyamide-1,3-indandione | Diketone | 0.14 | Enol B more stable |

| Enol A | 0 | Enol B more stable | |

| Enol B | - | Most stable |

Table 2: Calculated Relative Energies of Tautomers for Analogous 2-Substituted Indan-1,3-diones (Data adapted from computational studies).[4][5] Note: The specific values can vary depending on the computational method used. "Enol A" and "Enol B" refer to different enolic forms in the 2-carboxyamide derivative.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the tautomeric equilibrium of this compound. Below are generalized protocols based on standard laboratory practices and methodologies reported for analogous compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of 1,3-indandione.[1] Another reported method is the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone.[4]

Generalized Protocol for Nitration:

-

Dissolve 1,3-indandione in a suitable solvent (e.g., acetic anhydride).

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or copper(II) nitrate) dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified time.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopic Analysis

Objective: To identify and potentially quantify the tautomers in solution.

Procedure:

-

Prepare solutions of this compound of known concentration (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

-

For ¹H NMR, pay close attention to the integration of signals corresponding to the C2-H proton (diketo form) and any enolic OH or aci-nitro OH protons.

-

For ¹³C NMR, identify the signals for the carbonyl carbons, the C2 carbon, and the carbons of the aromatic ring. The chemical shifts will differ between tautomers.

-

If possible, perform variable-temperature NMR experiments to observe any changes in the equilibrium.

-

Advanced 2D NMR techniques (e.g., HSQC, HMBC) can be used to confirm assignments.

UV-Vis Spectroscopic Analysis

Objective: To observe the electronic transitions of the different tautomers and study the effect of solvent on the equilibrium.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of dilute solutions in different solvents (e.g., hexane, chloroform, ethanol, water) with the same concentration.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) for each band.

-

Analyze the shifts in λ_max and changes in ε as a function of solvent polarity to infer the predominant tautomeric form in each solvent.

X-ray Crystallography

Objective: To determine the solid-state structure of this compound.

Procedure:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software to determine the atomic coordinates and confirm which tautomeric form exists in the solid state.

Biological and Drug Development Context

Indandione derivatives are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2] The nitro group is also a common feature in many pharmacologically active compounds.[6] The tautomeric state of a molecule can significantly impact its biological activity by altering its shape, hydrogen bonding capabilities, and ability to interact with biological targets such as enzymes and receptors.

While specific studies on the biological activities of the different tautomers of this compound are not widely reported, it is plausible that the tautomeric equilibrium plays a crucial role in its pharmacological profile. For instance, one tautomer might bind more effectively to a specific receptor, acting as the active form, while the other tautomers are in equilibrium with it. Therefore, understanding and controlling the tautomerism of this compound could be a key aspect of its development as a therapeutic agent. Further research in this area, including in silico modeling of tautomer-receptor interactions and in vitro biological assays, is warranted.

Conclusion

The tautomerism of this compound presents a fascinating case of structural diversity arising from the interplay of keto-enol and nitro-aci-nitro equilibria. While direct quantitative data for this specific molecule is scarce, a comprehensive understanding can be built upon the available spectroscopic information and extensive studies of analogous 2-substituted indan-1,3-diones. The methodologies outlined in this guide provide a robust framework for the detailed investigation of its tautomeric behavior. For researchers in drug discovery and development, a thorough characterization of the tautomeric landscape of this compound is a critical step towards unlocking its full therapeutic potential.

References

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DABCO-catalysed highly diastereoselective synthesis of 1,3-indandione containing fully saturated spirocyclopentanes involving 2-(2′-ketoalkyl)-1,3-indandiones and nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Original Synthesis of 2-Nitro-1,3-indandione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and original synthesis of 2-Nitro-1,3-indandione, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details the seminal work of G. Vanags and L. Geita, who first reported the synthesis of this compound in 1955, and provides a detailed, reconstructed experimental protocol based on their findings and established chemical principles.

Introduction

This compound is a derivative of 1,3-indandione, a scaffold known for its diverse chemical reactivity and presence in various biologically active compounds. The introduction of a nitro group at the 2-position significantly influences the electronic properties and reactivity of the indandione core, making it a valuable intermediate for further chemical transformations. The original synthesis, a direct nitration of the active methylene group of 1,3-indandione, remains a fundamental and efficient method for its preparation.

Discovery

The first documented synthesis of this compound was reported by Latvian chemists G. Vanags and L. Geita in 1955. Their work, published in Latvijas PSR Zinātņu Akadēmijas Vēstis, Ķīmijas Sērija, described the direct nitration of 1,3-indandione. This discovery provided a straightforward route to this novel nitro compound, opening avenues for its use in further chemical synthesis.

Original Synthesis Methodology

The original synthesis of this compound is achieved through the electrophilic nitration of the active methylene group of 1,3-indandione. The acidic proton at the C-2 position is readily abstracted, forming a resonance-stabilized enolate which then reacts with a nitrating agent.

Reconstructed Experimental Protocol

The following protocol is a detailed reconstruction of the original synthesis based on the work of Vanags and Geita and established procedures for the nitration of active methylene compounds.

Materials:

-

1,3-Indandione

-

Concentrated Nitric Acid (fum.)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ice

-

Distilled water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1,3-indandione in a mixture of glacial acetic acid and acetic anhydride.

-

Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C with constant stirring.

-

Nitration: Slowly add fuming nitric acid dropwise to the cooled solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Isolation of the Product: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Quantitative Data

The following table summarizes the key quantitative data associated with the original synthesis of this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₅NO₄ | |

| Molecular Weight | 191.14 g/mol | |

| Starting Material | 1,3-Indandione | Vanags, G.; Geita, L. Latvijas PSR Zinātņu Akadēmijas Vēstis, Ķīmijas Sērija1955 , 1, 143-148. |

| Key Reagent | Fuming Nitric Acid | Vanags, G.; Geita, L. Latvijas PSR Zinātņu Akadēmijas Vēstis, Ķīmijas Sērija1955 , 1, 143-148. |

| Solvent/Medium | Acetic Acid / Acetic Anhydride | Based on analogous nitration procedures. |

| Reaction Type | Electrophilic Nitration | |

| Reported Yield | ~78% | Mentioned in subsequent review articles citing the original work. |

| Melting Point | 129-131 °C (decomposes) | |

| Appearance | Yellowish crystalline solid |

Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound follows a straightforward workflow from readily available starting materials.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

To date, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound or its significant biological activities. The indandione scaffold is present in various compounds with anticoagulant, rodenticidal, and other pharmacological properties. However, further research is required to elucidate the specific biological targets and mechanisms of action for the 2-nitro derivative.

Conclusion

The original synthesis of this compound by Vanags and Geita represents a key discovery in the chemistry of indandiones. The direct nitration method is an efficient and practical approach to this valuable synthetic intermediate. This technical guide provides researchers and scientists with the core knowledge of its discovery and a detailed, actionable protocol for its synthesis, facilitating further exploration of its chemical and biological properties.

Methodological & Application

Application Notes and Protocols for Amino Acid Analysis using 2-Nitro-1,3-indandione

For Researchers, Scientists, and Drug Development Professionals